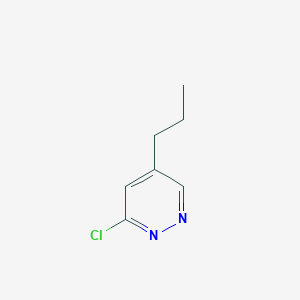

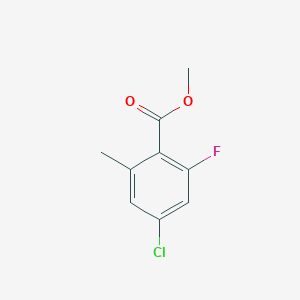

![molecular formula C29H33N7O2 B3004247 8-(2-(4-苯二甲基哌嗪-1-基)乙基)-1,3,7-三甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 922456-81-3](/img/structure/B3004247.png)

8-(2-(4-苯二甲基哌嗪-1-基)乙基)-1,3,7-三甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of imidazo[2,1-f]purine, which is a heterocyclic compound that has been studied for its potential as a pharmacological agent. The structure of the compound suggests that it may interact with various receptors in the body, potentially exhibiting a range of biological activities.

Synthesis Analysis

The synthesis of related imidazo[2,1-f]purine derivatives has been described in the literature. For instance, a series of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, which are potent and selective A(3) adenosine receptor antagonists, have been synthesized and their structure-activity relationships (SAR) studied . Although the specific synthesis of the compound is not detailed, the methodologies used for similar compounds involve multi-step synthetic processes that typically include the formation of the imidazo[2,1-f]purine core followed by various substitutions at key positions to modulate the compound's activity and properties.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purine derivatives is crucial for their interaction with biological targets. Docking and 3D-QSAR studies have been used to investigate the binding disposition of these compounds to the A(3) adenosine receptor, providing insights into the importance of specific substitutions for receptor affinity and selectivity . Similarly, docking studies have shown that substituents at the 7-position of the imidazo[2,1-f]purine system are essential for receptor affinity, particularly towards serotoninergic and dopaminergic receptors .

Chemical Reactions Analysis

The reactivity of imidazo[2,1-f]purine derivatives is influenced by the substituents on the purine core. The presence of different functional groups can lead to a variety of chemical reactions, enabling the synthesis of a diverse array of derivatives. For example, the introduction of arylpiperazinylalkyl groups has been shown to affect the affinity for serotoninergic and dopaminergic receptors . The chemical reactions involved in the synthesis and modification of these compounds are typically carried out under controlled conditions to achieve the desired selectivity and potency.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-f]purine derivatives are determined by their molecular structure. These properties include solubility, hydrophilicity, and stability, which are important for the compound's bioavailability and pharmacokinetics. Efforts to improve the hydrophilicity of these molecules have been part of the SAR studies, aiming to enhance the compound's potential as a drug candidate . The introduction of various substituents can also affect the compound's ability to cross biological membranes and its overall pharmacological profile.

科学研究应用

受体亲和力和抗抑郁活性

- 一项研究重点介绍了 1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮衍生物的合成,展示了它们对血清素受体 (5-HT1A/5-HT7) 的亲和力和作为抗抑郁剂的潜力。这些化合物,包括密切相关的衍生物,在体内作为潜在的抗抑郁剂和抗焦虑剂显示出有希望的结果 (Zagórska 等人,2016)。

分子建模和药理学评估

- 另一项研究专注于咪唑并[2,1-f]嘌呤-2,4-二酮衍生物的合成和评估,显示了它们作为 5-HT(1A) 受体配体的有效性和治疗焦虑和抑郁的潜力 (Zagórska 等人,2009)。

构效关系

- 对芳基哌嗪基烷基嘌呤-2,4-二酮和嘌呤-2,4,8-三酮的研究揭示了它们对血清素能和多巴胺能受体的亲和力。这些研究还包括对接研究,以了解特定取代基在受体亲和力和选择性中的作用 (Zagórska 等人,2015)。

对腺苷受体的拮抗活性

- 对 1-苄基-3-丙基-1H,8H-咪唑并[2,1-f]嘌呤-2,4-二酮的研究已经确定了有效且选择性的 A(3) 腺苷受体拮抗剂,有助于理解受体-配体相互作用 (Baraldi 等人,2005)。

作用机制

Target of Action

The primary target of this compound is human carbonic anhydrase (hCA) . hCAs are zinc-containing enzymes that catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA VII is one of the least understood cytosolic isoforms . This enzyme is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions .

Mode of Action

The compound is an effective hCA inhibitor designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The deprotonated nitrogen atom of the sulfonamide moiety coordinates the catalytic zinc ion with a tetrahedral geometry, displacing the water molecule/hydroxide ion present in the native enzymes . Additional hydrogen bond interactions with Thr199 residue further stabilize the inhibitor binding .

Biochemical Pathways

hCA VII promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABAA receptors . Inhibition of hCA VII by the compound may disrupt this process, potentially affecting neuronal activity.

Pharmacokinetics

The compound’s effectiveness as an hca inhibitor suggests it has sufficient bioavailability to interact with its target enzymes .

Result of Action

The inhibition of hCA VII by the compound could potentially alter neuronal excitation and the associated biochemical pathways . This could have implications for conditions such as neuropathic pain, which has been proposed to be influenced by hCA VII .

属性

IUPAC Name |

6-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N7O2/c1-21-20-36-25-26(31(2)29(38)32(3)27(25)37)30-28(36)35(21)19-16-33-14-17-34(18-15-33)24(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,20,24H,14-19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBILUDCGKSHYNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl}methanamine dihydrochloride](/img/structure/B3004166.png)

![5-(4-isopropylphenyl)-1-propyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3004167.png)

![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B3004172.png)

![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3004178.png)

![[2-(3-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3004180.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B3004182.png)